molecular formula C17H14N2O B12904523 Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- CAS No. 88701-57-9

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]-

Katalognummer: B12904523
CAS-Nummer: 88701-57-9
Molekulargewicht: 262.30 g/mol
InChI-Schlüssel: CFUFBQHNLVXLCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- is a complex organic compound with the molecular formula C17H14N2O It is characterized by the presence of an indole moiety linked to a phenyl group through a methylene bridge, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- typically involves the condensation of 1H-indole-3-carbaldehyde with 4-aminoacetophenone under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the indole or phenyl rings .

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 1-(1H-indol-3-yl)-: Shares the indole moiety but lacks the phenyl and methylene bridge.

    Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-: Contains a different aromatic system compared to the indole moiety.

    4-[(1H-Indol-3-ylmethylene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol: Features a triazole ring in addition to the indole moiety

Uniqueness

Ethanone, 1-[4-[(1H-indol-3-ylmethylene)amino]phenyl]- is unique due to its specific structural arrangement, which combines an indole moiety with a phenyl group through a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

88701-57-9

Molekularformel

C17H14N2O

Molekulargewicht

262.30 g/mol

IUPAC-Name

1-[4-(1H-indol-3-ylmethylideneamino)phenyl]ethanone

InChI

InChI=1S/C17H14N2O/c1-12(20)13-6-8-15(9-7-13)18-10-14-11-19-17-5-3-2-4-16(14)17/h2-11,19H,1H3

InChI-Schlüssel

CFUFBQHNLVXLCM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)N=CC2=CNC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.